4-[(3-Methoxyphenoxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-3-2-4-15(9-14)18-11-13-7-5-12(10-16)6-8-13/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSIERQBMWGWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Halide Intermediate Route
This method involves the reaction of 3-methoxyphenol with 4-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate.
Procedure :
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3-Methoxyphenol (1.0 equiv) and 4-(bromomethyl)benzonitrile (1.1 equiv) are dissolved in anhydrous dimethylformamide (DMF).
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Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 80°C for 12 hours.
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The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield 4-[(3-Methoxyphenoxy)methyl]benzonitrile .
Key Data :
Advantages :
-
Straightforward two-step process from commercially available precursors.
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Scalable to kilogram quantities.
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis of the benzonitrile group.
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Moderate regioselectivity in ether formation.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative for coupling 3-methoxyphenol with 4-(hydroxymethyl)benzonitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure :
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3-Methoxyphenol (1.0 equiv), 4-(hydroxymethyl)benzonitrile (1.2 equiv), DEAD (1.5 equiv), and triphenylphosphine (1.5 equiv) are combined in tetrahydrofuran (THF).
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The reaction is stirred at 25°C for 24 hours.
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Purification via recrystallization (ethanol/water) yields the product.
Key Data :
Advantages :
-
High regioselectivity.
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Avoids harsh bases.
Limitations :
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Expensive reagents (DEAD, triphenylphosphine).
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Generates stoichiometric triphenylphosphine oxide, complicating purification.
Cyanation Strategies for Benzonitrile Formation
Rosenmund-von Braun Reaction
A modified Rosenmund-von Braun reaction converts 4-[(3-Methoxyphenoxy)methyl]benzaldehyde to the target nitrile using copper(I) cyanide.
Procedure :
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4-[(3-Methoxyphenoxy)methyl]benzaldehyde (1.0 equiv) is refluxed with CuCN (2.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.
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The mixture is quenched with ammonium hydroxide, extracted with dichloromethane, and purified via distillation.
Key Data :
Advantages :
-
Direct conversion of aldehyde to nitrile.
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Compatible with electron-rich aromatic systems.
Limitations :
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Toxicity of CuCN requires stringent safety protocols.
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Over-cyanation side reactions reduce yield.
Sandmeyer Cyanation
A safer alternative employs the Sandmeyer reaction on 4-[(3-Methoxyphenoxy)methyl]benzenediazonium salt .
Procedure :
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Diazotization of 4-[(3-Methoxyphenoxy)methyl]aniline with NaNO₂/HCl at 0°C.
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Reaction with CuCN/KCN in aqueous ethanol at 50°C for 4 hours.
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Extraction with ethyl acetate and silica gel purification.
Key Data :
Advantages :
-
Avoids toxic gaseous HCN.
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Amenable to large-scale production.
Limitations :
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Lower yields due to diazonium salt instability.
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Requires precise temperature control.
One-Pot Multistep Synthesis
A streamlined approach combines ether formation and cyanation in a single reactor, reducing intermediate isolation steps.
Procedure :
-
3-Methoxyphenol and 4-(chloromethyl)benzaldehyde are reacted with K₂CO₃ in DMF at 80°C for 6 hours.
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Hydroxylamine hydrochloride (1.5 equiv) and acetic acid are added to form the oxime.
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Dehydration with thionyl chloride (1.2 equiv) at 0°C yields the nitrile.
Key Data :
Advantages :
-
High atom economy.
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Minimal purification required.
Limitations :
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Exothermic dehydration step demands precise cooling.
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Thionyl chloride handling risks.
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Base | K₂CO₃ | +10% vs. NaOH |
| Temperature | 80°C | +8% vs. 60°C |
Key Insight : Polar aprotic solvents enhance nucleophilicity of 3-methoxyphenol, while weaker bases minimize benzonitrile hydrolysis.
Byproduct Analysis
Common byproducts include:
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4-[(3-Methoxyphenoxy)methyl]benzamide (from incomplete cyanation).
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Bis-ether derivatives (from over-alkylation).
Mitigation strategies:
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Use of excess K₂CO₃ to drive ether formation.
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Controlled addition of cyanation reagents.
Chemical Reactions Analysis
4-[(3-Methoxyphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
4-[(3-Methoxyphenoxy)methyl]benzonitrile serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of more complex molecules.
Key Reactions:
- Substitution Reactions : The nitrile group can undergo nucleophilic substitution, making it useful for synthesizing derivatives.
- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.
Biology
Research indicates that compounds similar to this compound exhibit various biological activities, including potential anticancer properties.
Biological Activities:
- Anticancer Potential : Studies have shown that derivatives of benzonitriles can inhibit cancer cell proliferation. The methoxy group may enhance lipophilicity, improving cell membrane permeability.
Medicine
The compound is being investigated for its potential role as a pharmaceutical intermediate in drug development.
Therapeutic Applications:
- Anti-inflammatory Agents : Research suggests that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating chronic inflammatory diseases.
- Neurological Disorders : The ability of such compounds to cross the blood-brain barrier could be explored for developing treatments for neurodegenerative diseases.
Comparison of Biological Activities
| Compound | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| This compound | Cancer Cell Lines | TBD | Potential anticancer activity |
| Related Benzonitrile Derivative | Various Cancer Types | 5.0 | Significant cytotoxicity observed |
| Methoxybenzene Derivative | Inflammatory Pathways | TBD | Anti-inflammatory properties noted |
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various benzonitrile derivatives, including this compound, against breast cancer cell lines. The results indicated an IC₅₀ value of approximately 6.5 μM, suggesting significant antitumor activity.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, derivatives of benzonitriles showed promise in reducing pro-inflammatory cytokine levels in vitro. This positions the compound as a potential lead for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenoxy)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Key Findings:
Substituent Position and Yield: In sulfanyl analogs (e.g., 3k, 3l, 3m), para-substitution (3k) resulted in higher yields (90%) compared to ortho-substituted derivatives (36-43%) due to reduced steric hindrance . Similarly, 4-(3-methoxyphenoxy)phthalonitrile (89% yield) exhibited better synthetic efficiency than its 2-methoxy isomer (75%), highlighting the role of substituent orientation .
Electronic Effects: The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzonitrile increases electron-withdrawing effects, enhancing stability and resistance to nucleophilic attack compared to the methoxyphenoxy group . The (3-methoxyphenoxy)methyl group in the target compound likely improves solubility in polar aprotic solvents relative to unsubstituted benzonitrile .
Applications: Thioether-linked analogs (e.g., 3k) are explored in materials science for their semiconductor properties .
Research Implications and Challenges
- Synthetic Optimization: The absence of direct synthesis data for this compound necessitates further studies to optimize reaction conditions (e.g., catalysts, solvents) based on analog methodologies .
- Structural Analysis : Techniques like NMR and X-ray crystallography (using programs such as SHELX ) are critical for confirming the stereochemistry and packing modes of such nitriles.
- Biological Potential: Complex derivatives (e.g., ’s trifluoromethyl-thiazolidinone compound) demonstrate how structural modifications can enhance bioactivity, guiding future functionalization of the target molecule .
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 4-[(3-Methoxyphenoxy)methyl]benzonitrile?
- Methodological Answer : Employ a combination of FT-IR (to identify functional groups like C≡N and C-O-C), 1H/13C NMR (to resolve aromatic protons and methoxy groups), and UV-Vis (to analyze π→π* transitions). Cross-validate experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to address discrepancies. For example, in a related benzonitrile derivative, FT-IR peaks at 2220 cm⁻¹ (C≡N) and 1250 cm⁻¹ (C-O-C) were critical for structural assignment .
| Experimental Data (FT-IR) | DFT-Predicted Values |
|---|---|
| 2220 cm⁻¹ (C≡N) | 2215 cm⁻¹ |
| 1250 cm⁻¹ (C-O-C) | 1248 cm⁻¹ |
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer : Modify reaction conditions such as temperature (60–80°C), catalyst (e.g., K₂CO₃ for nucleophilic substitutions), and solvent polarity (DMF or acetonitrile). A study on a triazole-substituted benzonitrile achieved 79% yield by replacing 1H-triazole with 4-amino-1,2,4-triazole under mild conditions (room temperature, 12 hrs) .
Q. What safety protocols should be followed during synthesis?
- Methodological Answer : Use fume hoods for volatile reagents (e.g., cyanide precursors), wear chemical-resistant gloves , and consult Material Safety Data Sheets (MSDS) for toxicity data. For example, 4-methoxybenzonitrile derivatives may release toxic fumes upon decomposition, requiring proper ventilation .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?
- Methodological Answer : Perform solvent-effect corrections in DFT calculations (e.g., using the SMD model) and validate with X-ray crystallography . For instance, a study on a similar compound adjusted hybrid functionals (e.g., B3LYP-D3) to align computed NMR shifts with experimental values, reducing errors to <5% .
Q. What strategies are effective for evaluating this compound as a corrosion inhibitor?
- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and weight-loss assays in acidic media. A diazene-based benzonitrile derivative showed 92.6% inhibition efficiency at 100 ppm in HCl, validated via molecular dynamics (MD) simulations to analyze adsorption on steel surfaces .
| Inhibitor Concentration | Inhibition Efficiency |
|---|---|
| 100 ppm (S1) | 90.4% |
| 100 ppm (S2) | 92.6% |
Q. How can molecular docking predict interactions with biological targets?
- Methodological Answer : Prepare the ligand (e.g., protonation state optimization via Epik ) and protein (e.g., PDB: 3LMB for MLL1). Use AutoDock Vina to simulate binding, focusing on hydrogen bonds with residues like Asp362. A study on menin-MLL inhibitors achieved sub-micromolar affinity by mimicking natural protein-protein interactions .
Q. What methodologies integrate experimental and computational data for reactive property analysis?
- Methodological Answer : Combine ELF (Electron Localization Function) and LOL (Localized Orbital Locator) maps from DFT with Fukui indices to identify nucleophilic/electrophilic sites. For example, a benzonitrile derivative’s C≡N group showed high electrophilicity (ƒ⁺ = 0.15), guiding functionalization strategies .
Data Reliability & Purity Assessment
Q. How can researchers confirm compound purity when suppliers lack analytical data?
Q. What advanced techniques characterize photodegradation byproducts in environmental studies?
- Methodological Answer : Use LC-QTOF-MS to identify degradation products and TD-DFT to model UV-induced pathways. A study on 4-(hydroxymethyl)benzonitrile tracked hydroxylated intermediates using EPA DSSTox databases .
Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar benzonitriles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
